An In-depth Technical Guide to 2,4-Difluorophenyl Isocyanate (CAS Number: 59025-55-7)
An In-depth Technical Guide to 2,4-Difluorophenyl Isocyanate (CAS Number: 59025-55-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,4-Difluorophenyl isocyanate, a key building block in medicinal chemistry and materials science.
Core Properties
2,4-Difluorophenyl isocyanate is a reactive organic compound widely utilized in the synthesis of a variety of derivatives, including ureas and carbamates. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59025-55-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃F₂NO | [1][2][3][4][5][6] |
| Molecular Weight | 155.10 g/mol | [2][3][4][5][6] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 42 °C at 6 mmHg | [2][4][5] |
| Density | 1.309 g/mL at 25 °C | [2][4][5] |
| Refractive Index | n20/D 1.490 | [2][4][5] |
| Flash Point | 55 °C (closed cup) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,4-Difluorophenyl isocyanate.
| Spectroscopy | Key Features |
| FT-IR | The isocyanate group (-NCO) exhibits a strong, characteristic asymmetric stretching vibration around 2270 cm⁻¹. |
| ¹H NMR | Spectral data available from Sigma-Aldrich Co. LLC. |
| ¹³C NMR | Spectral data available from Sigma-Aldrich Co. LLC. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 155. |
Reactivity and Handling
2,4-Difluorophenyl isocyanate is a reactive chemical and requires careful handling.
Reactivity:
-
The isocyanate group is highly electrophilic and readily reacts with nucleophiles.
-
Reaction with Amines: Reacts with primary and secondary amines to form substituted ureas. This reaction is typically fast and does not require a catalyst.
-
Reaction with Alcohols: Reacts with alcohols to form carbamates. This reaction is generally slower than the reaction with amines and may be catalyzed by bases.
-
Moisture Sensitivity: It is sensitive to moisture and can react with water to form an unstable carbamic acid, which then decomposes to 2,4-difluoroaniline and carbon dioxide. Therefore, it should be handled under anhydrous conditions.
Safety and Handling:
-
Hazards: 2,4-Difluorophenyl isocyanate is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces. Keep the container tightly closed in a dry and well-ventilated place.[1]
Applications in Synthesis and Drug Discovery
2,4-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the preparation of biologically active molecules.
Key Applications:
-
Synthesis of Urea Derivatives: It is a common precursor for the synthesis of N,N'-disubstituted ureas, a structural motif present in many pharmacologically active compounds, including kinase inhibitors.
-
Synthesis of Carbamate Derivatives: Used in the preparation of carbamates, which are also found in various drug molecules.
-
Blocking Reagent: It can be used as a blocking reagent to modify hydroxyl, amine, and epoxide functional groups.[4][5]
Examples of Bioactive Molecules Synthesized Using 2,4-Difluorophenyl Isocyanate:
-
Kinase Inhibitors: The 2,4-difluorophenylurea moiety is a common feature in various kinase inhibitors targeting enzymes like CK2 and GSK3β, which are implicated in cancer and other diseases.[3] The presence of fluorine atoms can enhance binding affinity and modulate the physicochemical properties of the drug candidates.
-
Antifungal Agents: The 2,4-difluorophenyl group is a key component of the antifungal drug Voriconazole.[7]
-
HIV Integrase Inhibitors: This chemical has been used in the synthesis of compounds with HIV integrase inhibitory activity.[8]
-
COX-2 Inhibitors: A derivative, 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[1-(3-pyrazol-1-ylphenyl)ethyl]urea, has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Carbamates derived from 4,4'-difluorobenzhydrol have been synthesized and evaluated as selective M1 antagonists.[9]
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of derivatives of 2,4-Difluorophenyl isocyanate.
General Procedure for the Synthesis of N,N'-Disubstituted Ureas:
A solution of the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF) is treated with 2,4-Difluorophenyl isocyanate (1.0-1.2 equivalents) at room temperature. The reaction mixture is stirred for a specified time (typically ranging from a few hours to overnight) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired urea derivative.[3]
General Procedure for the Synthesis of Carbamates:
To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a base (e.g., triethylamine or sodium hydride, 1.1 equivalents) is added at 0 °C. After stirring for a short period, 2,4-Difluorophenyl isocyanate (1.1 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by appropriate methods.
Signaling Pathways and Logical Relationships
The derivatives of 2,4-Difluorophenyl isocyanate often target key enzymes in cellular signaling pathways.
Kinase Inhibition Workflow:
The general workflow for identifying and characterizing kinase inhibitors involves initial screening, synthesis of analogs, and biological evaluation.
GSK3β Signaling Pathway:
Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase involved in various cellular processes. Its activity is regulated by phosphorylation.
Reaction Scheme for Urea Synthesis:
The fundamental reaction for the synthesis of ureas from 2,4-Difluorophenyl isocyanate involves the nucleophilic addition of an amine.
References
- 1. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
- 8. N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1,3] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity - Patent US-10927129-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
